Methyl 2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetate hydrochloride is a synthetic organic compound notable for its unique bicyclic structure and potential applications in medicinal chemistry and organic synthesis. This compound is classified as an amino acid derivative due to the presence of an amino group and an acetate moiety, along with a fluorine atom that enhances its chemical properties. The molecular formula is with a molecular weight of approximately 209.65 g/mol .
The synthesis of methyl 2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetate hydrochloride typically involves several key steps:
The molecular structure of methyl 2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetate hydrochloride is characterized by its bicyclic framework, which significantly influences its chemical behavior:
COC(=O)C(N)C12CC(F)(C1)C2.Cl
The presence of the fluorinated bicyclic structure contributes to unique steric and electronic properties, making it an interesting candidate for further research in drug design and development .
Methyl 2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetate hydrochloride can participate in several chemical reactions:
The mechanism of action for methyl 2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetate hydrochloride involves its interaction with specific molecular targets within biological systems:
The physical and chemical properties of methyl 2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetate hydrochloride include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 209.65 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
Appearance | White solid |
These properties are essential for understanding the compound's behavior in various chemical environments and its potential applications .
Methyl 2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetate hydrochloride has several scientific applications:
CAS No.: 1260141-27-2
CAS No.: 2562-38-1
CAS No.:
CAS No.: 80751-52-6
CAS No.: 25291-67-2